2-chloro-6-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
This compound is a benzamide derivative featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 2-methylbenzyl group at the 5-position and a 2-chloro-6-fluorobenzamide moiety linked via an ethyl spacer. The pyrazolo-pyrimidinone scaffold is structurally analogous to purine bases, enabling interactions with ATP-binding pockets in enzymes .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5O2/c1-14-5-2-3-6-15(14)12-28-13-26-20-16(22(28)31)11-27-29(20)10-9-25-21(30)19-17(23)7-4-8-18(19)24/h2-8,11,13H,9-10,12H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULPGSJEOQKQEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-chloro-6-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS Number: 922117-44-0) is a complex organic molecule notable for its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 439.9 g/mol. The structural complexity includes a pyrazolo[3,4-d]pyrimidine core, which is significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClFN5O2 |
| Molecular Weight | 439.9 g/mol |
| CAS Number | 922117-44-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has shown significant inhibitory activity against certain enzymes and receptors involved in disease processes:
- Inhibition of Enzymes : The compound has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Studies have reported IC50 values similar to those of established anti-inflammatory drugs like celecoxib .
- Antiviral Activity : Research indicates that derivatives of compounds similar to this one exhibit potent activity against HIV-1 by inhibiting reverse transcriptase (RT) activity at picomolar concentrations .
Anti-inflammatory Effects
A series of studies have evaluated the anti-inflammatory properties of related compounds. For instance, pyrimidine derivatives have been shown to possess significant anti-inflammatory effects in vivo, comparable to indomethacin, with effective doses (ED50) calculated for various compounds .
Antiviral Properties
In vitro assays have highlighted the efficacy of the compound in inhibiting HIV replication. The presence of chloro and fluoro substitutions enhances the binding affinity to viral proteins, leading to a broader spectrum of antiviral activity against resistant strains .
Study 1: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of related pyrazolo[3,4-d]pyrimidine derivatives, compounds were tested on carrageenan-induced paw edema models in rats. The results indicated that these compounds significantly reduced inflammation compared to control groups.
Study 2: Antiviral Efficacy
Another study focused on the antiviral potential against various HIV strains. The compound exhibited high potency against both wild-type and mutant strains of HIV-1 in cell culture assays, demonstrating its potential as a therapeutic agent in HIV treatment.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit promising anticancer activities. For instance:
- Mechanism of Action : These compounds often inhibit key enzymes involved in tumor growth and cell division. The presence of halogens (chlorine and fluorine) may enhance binding affinity to target proteins.
-
Case Studies :
- A study on similar pyrazolo derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the structure can enhance selectivity and potency against specific tumors .
- Docking studies have shown that related compounds effectively inhibit cancer cell proliferation by targeting enzymes crucial for tumor metabolism .
Antimicrobial Activity
The compound also shows potential antimicrobial properties:
- Mechanism : Pyrazolo derivatives have been noted for their efficacy against pathogens like Mycobacterium tuberculosis. The structural characteristics of the compound may contribute to its ability to disrupt microbial growth.
-
Case Studies :
- A comparative study highlighted that similar compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating potential effectiveness .
- In vitro assessments have shown that certain derivatives maintain a favorable safety profile while being effective against bacterial strains .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Functionalization through nucleophilic substitutions to introduce various substituents.
- Acylation processes to finalize the amide formation.
This synthetic pathway allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing biological activity.
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
| Compound | Core Structure | Key Functional Groups |
|---|---|---|
| Target Compound | Pyrazolo[3,4-d]pyrimidinone | Cl, F, 2-methylbenzyl |
| 923211-76-1 | Chromen-4-one | 4-Cl, 2-methylphenyl |
| 923233-39-0 | Chromen-4-one | 4-Br, phenyl |
Substituent Effects on Physicochemical Properties
The 2-chloro-6-fluorobenzamide group in the target compound enhances lipophilicity (clogP ~3.5 estimated) compared to N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)benzamide (CAS 923140-48-1), which contains a polar sulfonyl group (clogP ~2.1) . The 2-methylbenzyl substituent further increases membrane permeability but may reduce aqueous solubility. In contrast, 3,4,5-trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide (CAS 923191-98-4) incorporates multiple methoxy groups, improving solubility but limiting blood-brain barrier penetration .
Table 2: Substituent Impact on Properties
*Solubility values inferred from substituent polarity.
Q & A
Basic Question: What is the recommended methodology for synthesizing this compound while ensuring regioselectivity in pyrazolo[3,4-d]pyrimidine ring formation?
Answer:
A multi-step synthesis approach is typically employed, starting with the preparation of the pyrazolo[3,4-d]pyrimidinone core via cyclocondensation of 5-amino-1H-pyrazole-4-carboxamide derivatives with chloroacetylating agents. Regioselectivity is achieved using steric and electronic directing groups (e.g., 2-methylbenzyl substitution at position 5) to favor formation of the 1H-pyrazolo[3,4-d]pyrimidin-4-one isomer . Subsequent coupling with 2-chloro-6-fluorobenzamide via a carbodiimide-mediated amidation ensures precise functionalization .
Basic Question: How can researchers confirm the structural integrity of the compound, particularly the stereochemistry of the pyrazolo[3,4-d]pyrimidine moiety?
Answer:
High-resolution NMR (¹H, ¹³C, and ¹⁹F) is critical for verifying substitution patterns. For example, the fluorine atom at position 6 of the benzamide group shows distinct coupling constants (~10–12 Hz for ortho-F interactions). X-ray crystallography is recommended to resolve stereochemical ambiguities in the pyrazolo[3,4-d]pyrimidine core, as seen in related fluorinated pyrimidine derivatives .
Basic Question: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Answer:
Kinase inhibition assays (e.g., against tyrosine kinases or cyclin-dependent kinases) are commonly used due to the pyrazolo[3,4-d]pyrimidine scaffold’s affinity for ATP-binding pockets. Fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays with recombinant enzymes provide quantitative IC₅₀ values. Parallel cytotoxicity screening in cancer cell lines (e.g., MTT assays) helps assess therapeutic potential .
Advanced Question: How can researchers address contradictory data in regioselectivity outcomes during pyrazolo[3,4-d]pyrimidine synthesis?
Answer:
Contradictions often arise from solvent polarity and temperature effects. A computational reaction path search using density functional theory (DFT) can model transition states to identify energy barriers favoring specific regioisomers . Experimentally, systematic variation of reaction conditions (e.g., DMF vs. THF, 80°C vs. 120°C) with HPLC monitoring can resolve discrepancies .
Advanced Question: What strategies improve metabolic stability of the benzamide moiety in vivo?
Answer:
Introducing electron-withdrawing groups (e.g., fluorine at position 6) reduces oxidative metabolism. Deuterium incorporation at labile C-H bonds (e.g., methyl groups) or replacing the benzamide with a bioisostere like a thiazolecarboxamide can enhance stability. Pharmacokinetic studies in rodent models with LC-MS/MS quantification validate improvements .
Advanced Question: How should researchers reconcile conflicting results in enzyme inhibition assays across different laboratories?
Answer:
Standardize assay protocols (e.g., ATP concentration, pH buffers) and validate enzyme lot-to-lot variability. Use a reference inhibitor (e.g., staurosporine) as an internal control. Statistical meta-analysis of raw data (ANOVA with post-hoc tests) identifies outliers due to technical vs. biological variability .
Advanced Question: What methodologies enable translation of in vitro activity to in vivo efficacy without violating ethical guidelines?
Answer:
Prioritize ex vivo models (e.g., patient-derived organoids) for preliminary validation. For in vivo studies, adhere to 3R principles (Replacement, Reduction, Refinement) by using zebrafish embryos or invertebrate models for toxicity screening. Dose-response studies in rodents require approval from institutional animal ethics committees .
Advanced Question: How can AI-driven simulations optimize reaction yields for large-scale synthesis?
Answer:
Implement machine learning (ML) models trained on reaction databases (e.g., Reaxys) to predict optimal catalysts, solvents, and temperatures. COMSOL Multiphysics simulations coupled with kinetic Monte Carlo methods model mass transfer limitations in flow reactors, reducing trial-and-error experimentation .
Advanced Question: What role does the 2-fluoro substituent play in modulating the compound’s binding affinity?
Answer:
The 2-fluoro group enhances binding via halogen bonding with kinase hinge regions (e.g., backbone carbonyls). Molecular dynamics simulations (e.g., Gaussian or Schrödinger Suite) quantify interaction energies. Comparative studies with des-fluoro analogs show a ~5–10-fold reduction in affinity, confirming its critical role .
Advanced Question: How can researchers characterize and mitigate polymorphism in the crystalline form?
Answer:
Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) screen for polymorphs. Solvent-mediated recrystallization (e.g., using ethyl acetate/hexane) isolates the thermodynamically stable form. For hygroscopic forms, dynamic vapor sorption (DVS) studies guide storage conditions to prevent hydrate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
